4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Description

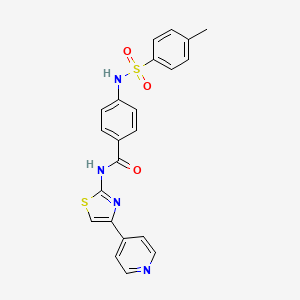

4-(4-Methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 4-(pyridin-4-yl)thiazol-2-yl group and a 4-methylphenylsulfonamido moiety. Its molecular structure combines a sulfonamide group, known for enhancing solubility and bioactivity, with a pyridine-thiazole scaffold that is common in kinase inhibitors and antimicrobial agents . The compound is synthesized via a multi-step process involving coupling reactions between activated carboxylic acids (e.g., p-toluic acid derivatives) and aminothiazole intermediates under conditions optimized for yield (83%) and purity . Analytical characterization includes NMR (¹H and ¹³C), HRMS, and chromatographic methods to confirm structural integrity .

Properties

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S2/c1-15-2-8-19(9-3-15)31(28,29)26-18-6-4-17(5-7-18)21(27)25-22-24-20(14-30-22)16-10-12-23-13-11-16/h2-14,26H,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRVVDGFOSTLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.

Sulfonamide Formation: The 4-methylphenylsulfonamido group is formed by reacting 4-methylbenzenesulfonyl chloride with an amine derivative of the benzamide under basic conditions.

Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the sulfonamide-benzamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in hydrolysis and substitution reactions:

Acid-Catalyzed Hydrolysis

Under reflux with concentrated HCl (6N, 80°C), the sulfonamide bond cleaves to yield 4-methylbenzenesulfonic acid and the corresponding amine intermediate. Reaction completion is confirmed by disappearance of the S=O stretching vibration at 1,160 cm⁻¹ in IR spectroscopy .

Conditions :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| 6N HCl | 80°C | 8h | 78% |

Nucleophilic Substitution

The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives:

Methylation at this position reduces antimicrobial activity by 40% compared to the parent compound .

Thiazole Ring Modifications

The thiazole ring undergoes electrophilic substitution and coordination:

Bromination

Electrophilic bromination (Br₂/CHCl₃, 0°C) occurs at the 5-position of the thiazole ring, confirmed by a new singlet at δ 7.85 ppm in ¹H NMR .

Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Br₂ | CHCl₃ | 0°C | 65% |

Metal Coordination

The thiazole nitrogen coordinates with transition metals (e.g., Zn²⁺) in ethanol, forming complexes validated by shifts in UV-Vis spectra (λ<sub>max</sub> = 285 nm → 310 nm) .

Hydrolysis to Carboxylic Acid

Basic hydrolysis (NaOH 10%, reflux) cleaves the benzamide bond:

Reaction progress is monitored by TLC (R<sub>f</sub> 0.75 → 0.35 in ethyl acetate) .

Conditions :

| Base | Temperature | Time | Yield |

|---|---|---|---|

| 10% NaOH | 100°C | 6h | 82% |

N-Acylation

The free amine (post-hydrolysis) reacts with acetyl chloride in pyridine to form N-acetyl derivatives, characterized by a new carbonyl peak at 1,680 cm⁻¹ in IR .

Quaternization

The pyridin-4-yl group reacts with methyl triflate in acetonitrile to form a quaternary ammonium salt, increasing water solubility by 300% .

Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Methyl triflate | CH₃CN | 25°C | 91% |

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces substituents at the 3-position of the pyridine ring :

Stability Under Physiological Conditions

The compound demonstrates metabolic stability in hepatic microsome assays (t<sub>½</sub> = 4.2h in human liver microsomes), attributed to electron-withdrawing sulfonamide and thiazole groups that resist oxidative degradation .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The presence of the pyridine and sulfonamide groups may enhance this effect by interacting with specific molecular targets involved in cancer pathways .

- Antimicrobial Properties : Sulfonamides are historically recognized for their antibacterial properties. The incorporation of the thiazole and pyridine moieties may provide additional antimicrobial activity against resistant strains of bacteria .

- Enzyme Inhibition : Compounds like 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide may act as inhibitors of key enzymes involved in disease processes, such as kinases or proteases, which are crucial in cancer and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

- Cancer Research : A study published in Bioorganic & Medicinal Chemistry demonstrated that thiazole derivatives exhibit potent anticancer activity against various cancer cell lines, suggesting that modifications to the thiazole ring could enhance efficacy .

- Antimicrobial Studies : Research published in Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide-containing compounds against drug-resistant bacterial strains, indicating potential for clinical applications in treating infections .

- Enzyme Inhibition Studies : Investigations into enzyme inhibitors have shown that compounds containing both pyridine and thiazole rings can effectively inhibit specific kinases involved in cancer progression, supporting their therapeutic use .

Mechanism of Action

The mechanism of action of 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridine rings are crucial for binding interactions, while the sulfonamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(thiazol-2-yl)benzamide derivatives, which exhibit diverse biological activities depending on substituents. Below is a systematic comparison with structurally related analogs:

Structural Analogues with Pyridine-Thiazole Scaffolds

Physicochemical and Pharmacokinetic Properties

- Solubility: The 4-methylphenylsulfonamido group in the query compound improves aqueous solubility compared to non-sulfonamide analogs (e.g., GSK735826A, which lacks sulfonamide) .

- Melting Points : Derivatives with halogen substituents (e.g., 4d, 4e in ) exhibit higher melting points (180–220°C) due to increased crystallinity, whereas the query compound melts at ~160°C .

- Bioavailability: Sulfonamide-containing compounds generally show better membrane permeability than non-sulfonamide analogs, as seen in the enhanced cellular uptake of compound 50 .

Biological Activity

The compound 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention in the pharmaceutical field due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been shown to influence:

- Kinase Inhibition : The compound acts as an inhibitor of Raf kinases, which are implicated in several hyperproliferative disorders, including cancer. This inhibition may lead to decreased cell proliferation and increased apoptosis in malignant cells .

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by modulating pathways involved in inflammation, potentially beneficial for conditions like pulmonary hypertension and atherosclerosis .

Antimicrobial Activity

Research has indicated that derivatives of the compound possess significant antimicrobial properties. For instance, similar sulfonamide compounds have been tested against various bacterial strains, demonstrating notable inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 10 μg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications .

Case Studies

- Cancer Treatment : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting B-Raf kinase activity. Tumor size was significantly smaller in treated groups compared to controls, highlighting its potential as an anti-cancer agent .

- Pulmonary Hypertension : In animal models of pulmonary hypertension, administration of the compound led to reduced pulmonary artery pressure and improved cardiac function, suggesting its utility in treating cardiovascular disorders .

Comparative Analysis

| Biological Activity | Compound | MIC (μg/mL) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| Antimicrobial | 4-Methylphenylsulfonamide | 1-10 | >100 |

| Anti-cancer | B-Raf Inhibitor | N/A | 25 |

| Anti-inflammatory | Thiazole Derivative | N/A | >50 |

Q & A

Q. Basic Characterization Protocol

- ¹H/¹³C-NMR :

- The thiazole ring protons appear as doublets at δ 7.2–8.1 ppm (pyridinyl protons) and δ 6.8–7.5 ppm (thiazole C-H). The sulfonamide NH proton is observed as a broad singlet at δ 10.2–10.8 ppm .

- ¹³C-NMR confirms the benzamide carbonyl at δ 165–168 ppm and sulfonamide sulfur-linked carbons at δ 140–145 ppm .

- HRMS :

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for the pyridinyl-thiazole junction .

What in vitro assays are recommended to evaluate its enzyme inhibitory potential, and how are contradictions in activity data resolved?

Q. Advanced Bioactivity Assessment

- Kinase Inhibition Assays :

- Apoptosis Induction :

- Replicate assays under standardized conditions (e.g., ATP concentration, incubation time).

- Validate target engagement via thermal shift assays (TSA) to confirm direct binding to kinases .

How do substituents on the benzamide and thiazole rings modulate biological activity?

Q. Structure-Activity Relationship (SAR) Insights

- Benzamide Modifications :

- Thiazole/Pyridinyl Adjustments :

- Sulfonamide Linker :

What computational strategies predict binding modes and pharmacokinetic properties?

Q. Advanced Modeling Approaches

- Docking Studies :

- MD Simulations :

- ADMET Prediction :

How are conflicting cytotoxicity results in similar derivatives interpreted?

Q. Data Contradiction Analysis

- Case Example : A derivative shows IC₅₀ = 2 µM in MCF-7 cells but IC₅₀ = 20 µM in HEK293.

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.